molecular formula C10H10ClN3O2 B13248839 2-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid hydrochloride

2-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid hydrochloride

Cat. No.: B13248839
M. Wt: 239.66 g/mol
InChI Key: LJVRDPZWKAWKDO-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid hydrochloride is a high-purity chemical intermediate designed for pharmaceutical and agrochemical research and development. This compound features a hybrid heterocyclic structure combining a 1-methyl-1H-pyrazole ring with a pyridine-3-carboxylic acid scaffold, a architecture of significant interest in medicinal chemistry . The pyrazole moiety is a privileged structure in drug discovery, proven to confer diverse pharmacological activities and featured in numerous therapeutic agents across various classes, including anti-inflammatory, antipsychotic, anti-obesity, and antidepressant applications . The specific molecular framework of this compound, particularly the pyridine-carboxylic acid group, makes it a valuable building block for synthesizing more complex molecules, such as pyrazolopyridine fused systems which are known to mimic purine bases and exhibit potent biological activities . Researchers can utilize this intermediate in various synthetic transformations, including amide coupling reactions to create novel active molecules, as demonstrated by the commercial success of several 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amide fungicides which share a similar pyrazole-carboxylic acid core . The hydrochloride salt form enhances the compound's stability and solubility for more convenient handling in laboratory settings. This product is provided For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for use in humans, animals, or as a diagnostic agent, and should not be incorporated into commercial products without proper regulatory approvals. Researchers should consult the safety data sheet prior to use and handle this material using appropriate laboratory practices.

Properties

Molecular Formula

C10H10ClN3O2

Molecular Weight

239.66 g/mol

IUPAC Name

2-(1-methylpyrazol-4-yl)pyridine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H9N3O2.ClH/c1-13-6-7(5-12-13)9-8(10(14)15)3-2-4-11-9;/h2-6H,1H3,(H,14,15);1H

InChI Key

LJVRDPZWKAWKDO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid hydrochloride typically involves the condensation of 1-methyl-1H-pyrazole with a suitable pyridine derivative. The reaction conditions often include the use of a strong acid or base to facilitate the formation of the desired product. For instance, the reaction may be carried out in the presence of hydrochloric acid to yield the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound .

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .

Comparison with Similar Compounds

Table 1: Key Structural and Compositional Differences

Compound Name Molecular Formula Molecular Weight Key Substituents Salt Form Evidence ID
2-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid hydrochloride C₁₀H₁₀ClN₃O₂* ~239.66 Pyridine-3-carboxylic acid, 1-methylpyrazol-4-yl Hydrochloride Deduced
2-Chloro-6-methylpyrimidine-4-carboxylic acid C₆H₅ClN₂O₂ 188.57 Pyrimidine-4-carboxylic acid, 2-chloro, 6-methyl None
1-Methyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid C₁₃H₁₂N₄O₂ 272.27 Pyrazolo-pyridine-3-carboxylic acid, 1-methylpyrazol-4-yl None
2-(1-Methyl-1H-pyrazol-4-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride C₁₁H₁₆ClN₅ 253.73 Imidazo-pyridine-3-amine, 1-methylpyrazol-4-yl Hydrochloride

*Deduced based on structural analogy.

Key Observations:

Core Heterocycle Differences :

  • The target compound uses a pyridine core, whereas analogs feature pyrimidine (e.g., ), pyrazolo-pyridine (), or imidazo-pyridine (). These variations influence electronic properties and binding affinities in biological systems.
  • The pyrimidine derivative () lacks the pyrazole ring but includes chlorine and methyl groups, likely reducing steric bulk compared to the target compound.

Functional Group Variations: The hydrochloride salt in the target compound and the imidazo-pyridine analog () enhances solubility, whereas non-salt forms (e.g., ) may exhibit lower aqueous solubility.

Substituent Positioning :

  • The 1-methylpyrazol-4-yl group is a common substituent in the target compound and analogs (), suggesting its role in modulating pharmacokinetic properties.

Biological Activity

2-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound is characterized by the presence of both pyrazole and pyridine rings, which contribute to its biological activity, particularly through interactions with specific cellular pathways.

Chemical Structure and Properties

The molecular formula of 2-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid hydrochloride is C10H11ClN3O2, with a molecular weight of 276.12 g/mol. Its structure includes a carboxylic acid functional group attached to the pyridine ring, enhancing its reactivity and biological profile.

PropertyValue
Molecular FormulaC10H11ClN3O2
Molecular Weight276.12 g/mol
IUPAC Name2-(1-methylpyrazol-4-yl)pyridine-3-carboxylic acid hydrochloride
AppearanceWhite powder
Storage ConditionsRoom temperature

The primary biological activity of this compound is attributed to its interaction with nicotinamide phosphoribosyltransferase (NAMPT), an enzyme critical for the NAD+ salvage pathway. By enhancing NAMPT activity, 2-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid hydrochloride increases NAD+ levels within cells, influencing various metabolic processes such as:

  • Cell Cycle Regulation : The compound has been shown to induce G1 phase cell cycle arrest, which can inhibit uncontrolled cell proliferation.
  • Apoptosis : Increased NAD+ levels may lead to enhanced apoptosis in certain cancer cell lines by modulating key signaling pathways.

In Vitro Studies

Several studies have evaluated the cytotoxic effects of 2-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid hydrochloride on various cancer cell lines. Notable findings include:

  • MCF7 Cell Line : Exhibited significant growth inhibition with an IC50 value of approximately 14 µM.
  • NCI-H460 Cell Line : Demonstrated a marked reduction in cell viability with an IC50 value of around 12 µM.

These findings suggest that the compound possesses promising anticancer properties, potentially making it a candidate for further development in cancer therapeutics.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds. The following table highlights key differences in their biological profiles:

Compound NameIC50 (µM)Mechanism of Action
2-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid hydrochloride14NAMPT activation, G1 arrest
5-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid17Similar NAMPT interaction
3-(1H-pyrazol-4-yl)pyridine-2-carboxylic acid>20Different substitution pattern affecting reactivity

Case Study 1: Anticancer Activity

A study conducted by Bouabdallah et al. focused on the anticancer potential of various pyrazole derivatives, including 2-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid hydrochloride. The results indicated that this compound not only inhibited tumor growth but also induced apoptosis in MCF7 and NCI-H460 cell lines, suggesting its viability as a lead compound for drug development.

Case Study 2: Metabolic Regulation

Research published in Molecular Pharmacology explored the metabolic effects of increasing NAD+ levels through NAMPT modulation. The study highlighted that treatment with 2-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid hydrochloride led to enhanced mitochondrial function and improved cellular energy metabolism, which could have implications for metabolic disorders.

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